N-phenyl-2-pyrimidin-2-ylsulfanylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSCIMKDZKAHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Activity Exploration and Biological Target Interaction Mechanisms
Comprehensive Evaluation of Antimicrobial Potential
Assessment of Antibacterial Spectrum and Efficacy
No studies detailing the antibacterial activity of N-phenyl-2-pyrimidin-2-ylsulfanylacetamide were identified.
Characterization of Antifungal Activities
No studies characterizing the antifungal properties of this compound were found.
Investigations into Antiviral Modulatory Effects
No investigations into the antiviral effects of this compound have been published.
Detailed Assessment of Antitumor and Antiproliferative Potential
Analysis of Kinase Inhibition Profiles
There is no available data on the kinase inhibition profile of this compound.
Bruton's Tyrosine Kinase (BTK) Inhibitory Mechanisms
Specific research on the inhibitory mechanisms of this compound against Bruton's Tyrosine Kinase has not been conducted or published.
Telomerase Inhibition Studies and Implications
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization, a hallmark of cancer cells. nih.gov Inhibition of telomerase is therefore considered a promising therapeutic strategy. While direct studies on this compound are limited, the potential for small molecules to inhibit telomerase activity is well-documented.
Telomerase inhibition can be achieved through various mechanisms, including the stabilization of G-quadruplex structures in telomeric DNA, which impedes the binding of telomerase. nih.gov Small molecules like pyridostatin (PDS) have been shown to inhibit telomerase with IC50 values in the nanomolar range by stabilizing these secondary DNA structures. nih.gov Another approach involves targeting the catalytic subunit (hTERT) or the RNA component (hTR) of the enzyme. nih.gov For example, siRNA targeting hTR has been shown to decrease telomerase activity by up to 75%. nih.gov
Although specific data for this compound is not available, the exploration of small molecule inhibitors for telomerase remains an active area of research. mdpi.com
Modulation of Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways
The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, including inflammation and immunity. Dysregulation of this pathway, particularly involving JAK1 and STAT3, is implicated in various inflammatory diseases and cancers. While comprehensive studies detailing the specific interaction of this compound with the JAK1/STAT3 pathway are not extensively reported in publicly available literature, the pyrimidine (B1678525) scaffold is present in known JAK inhibitors. Further research is required to determine if this compound or its derivatives can modulate this signaling cascade.
Role in Toll-like Receptor 4 (TLR4) Pathway Regulation
Toll-like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory signaling pathways. nih.gov Modulation of TLR4 signaling represents a therapeutic target for inflammatory conditions.
While direct evidence for this compound is scarce, a structurally related compound, N-(2-hydroxy phenyl) acetamide (B32628), has been studied for its potential to inhibit TLR4 expression in an adjuvant-induced arthritis rat model. researchgate.net This suggests that acetamide derivatives may have the potential to modulate TLR4-mediated inflammatory responses. The activation of TLR4 leads to the recruitment of adaptor proteins and the initiation of downstream signaling cascades, including the MyD88-dependent and MyD88-independent pathways, culminating in the production of pro-inflammatory cytokines and chemokines. nih.gov The ability of small molecules to either act as agonists or antagonists of the TLR4 receptor complex is an area of ongoing investigation. nih.gov
Deubiquitinase Enzyme Inhibition, including USP1/UAF1 Complexes
The ubiquitin-proteasome system is crucial for maintaining protein homeostasis, and deubiquitinating enzymes (DUBs) play a key role by reversing the process of ubiquitination. nih.gov The USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1) complex is a critical regulator of the DNA damage response, and its inhibition is being explored as a strategy to sensitize cancer cells to DNA-damaging agents. semanticscholar.orgnih.govnih.gov
Several small molecule inhibitors of the USP1/UAF1 complex have been identified. core.ac.uknih.gov For instance, ML323 is a potent and selective inhibitor of USP1-UAF1 with a reported IC50 value of 76 nM. nih.gov This compound and others were discovered through high-throughput screening and subsequent medicinal chemistry optimization. nih.gov The inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, key proteins in the Fanconi anemia and translesion synthesis DNA repair pathways, respectively. nih.govcore.ac.uk While this compound has not been specifically identified as a USP1/UAF1 inhibitor, the discovery of pyrimidine-based DUB inhibitors suggests that this chemical class could be a starting point for developing such agents. nih.gov
Table 2: Inhibitory Activity of Selected Small Molecules against USP1/UAF1
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pimozide | USP1/UAF1 | 2 | Noncompetitive |
| GW7647 | USP1/UAF1 | 5 | Noncompetitive |
| ML323 | USP1-UAF1 | 0.076 | Not specified |
Data is illustrative of inhibitors targeting the USP1/UAF1 complex.
Mechanistic Investigations into Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are well-documented, with several pyrimidine-based drugs approved for clinical use in inflammatory conditions. nih.gov The mechanisms underlying these effects are often multifactorial, involving the inhibition of key inflammatory mediators and signaling pathways.
A primary mechanism of action for many anti-inflammatory pyrimidine compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins like PGE2. nih.gov By suppressing COX-1 and COX-2 activity, these compounds can reduce the production of pro-inflammatory eicosanoids. nih.gov
In addition to COX inhibition, pyrimidine derivatives can exert their anti-inflammatory effects by modulating the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). nih.govmdpi.com This is often achieved through the inhibition of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition can lead to a broad suppression of the inflammatory response. mdpi.com
Studies on various N-aryl-substituted pyrimidine derivatives have demonstrated their potential as anti-inflammatory agents, further supporting the investigation of this compound in this context. nih.govpharmjournal.ru
Research into Neurological and Central Nervous System (CNS) Activities
No specific experimental studies have been published that evaluate the anticonvulsant properties of this compound. However, the core structures within this molecule, namely the N-phenylacetamide and pyrimidine rings, are recognized as important pharmacophores in the design of potential anticonvulsant agents. For instance, various derivatives of N-phenylacetamide have been synthesized and have shown activity in animal models of epilepsy, such as the maximal electroshock (MES) test nih.govmdpi.comresearchgate.net. Similarly, compounds containing a 2-thiopyrimidine moiety have been investigated for their potential to manage seizures pensoft.netresearchgate.net. Despite the interest in these related structural motifs, the anticonvulsant potential of the specific combination in this compound remains unexplored.
A comprehensive search of scientific databases indicates a lack of research into the potential antidepressant effects of this compound. While other classes of compounds containing pyrimidine or thioacetamide structures have been investigated for activity in models of depression, no such data is available for the specific title compound nih.govnih.gov. For example, studies have explored phenyl-substituted tetrahydropyrimidines and benzimidazole-thio-acetamides for their potential as antidepressant agents, but this line of inquiry has not been extended to this compound nih.govnih.gov.
There are no published studies detailing the interaction of this compound with any neurotransmitter systems or receptors. The mechanism of action concerning its potential CNS effects, therefore, remains completely uncharacterized.
Diverse Biological Activity Investigations
Beyond the specific areas mentioned above, there is a general lack of research into other biological activities of this compound. However, structurally related compounds have been investigated for a variety of therapeutic applications. For example, a series of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, which share the pyrimidin-2-ylthio-acetamide core, were synthesized and evaluated for their antioxidant activity researchgate.net. Other research on different thioacetamide derivatives has explored potential applications as α-glucosidase inhibitors for diabetes and as antimicrobial agents dntb.gov.uaresearchgate.netnih.gov. These findings in related molecules are not directly applicable to this compound, for which specific biological data is not currently available.
Assessment of Antifibrotic Activity
The pyrimidine scaffold is a key structural feature in various compounds investigated for their antifibrotic effects. Research into novel 2-(pyridin-2-yl) pyrimidine derivatives has identified compounds with significant anti-fibrotic potential. In a study evaluating these derivatives against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis, several compounds demonstrated potent inhibitory activity. mdpi.com
Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.com These compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture, indicating their potential as novel anti-fibrotic agents. mdpi.com
Another study explored the antifibrotic activity of newly synthesized pyrimidine derivatives and their metal complexes. researchgate.net The research suggested that the antifibrotic activity of these pyrimidine complexes was influenced by both the ligand structure and the coordinated metal ion. researchgate.net Specifically, complexes containing a phenyl ring as a side-chain demonstrated potent activity in reducing fibrosis, which was attributed to the free radical scavenging activity of the phenyl group. researchgate.net
Table 1: Antifibrotic Activity of Select 2-(pyridin-2-yl) Pyrimidine Derivatives
| Compound | IC50 (µM) against HSC-T6 cells |
|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
Characterization of Anthelmintic Properties
The pyrimidine nucleus is a common feature in compounds screened for anthelmintic activity. Several studies have synthesized and evaluated various pyrimidine derivatives for their ability to combat helminth infections.
One study focused on 4,6-disubstituted pyrimidine-2-one derivatives and their effects on the Indian earthworm Pheretima posthuma. The results indicated that compounds with specific substitutions, such as 4-(2-chlorophenyl)-6-phenyl pyrimidine-2(1H)-one and 4-(3-nitrophenyl)-6-phenyl-2(1H)-pyrimidinone, exhibited potent anthelmintic activity compared to the standard drug.
Another research effort synthesized a series of pyrimidine derivatives bearing carboxamide and sulphonamide moieties and tested their in vitro anthelmintic properties. shd-pub.org.rs Several of these compounds showed significant activity, with mean paralyzing and death times comparable to the standard drug albendazole at a concentration of 100 mg/mL. shd-pub.org.rs
Furthermore, a green synthesis approach was used to prepare pyrimidine derivatives from chalcones, which were then evaluated for their anthelmintic activity. semanticscholar.org Among the tested compounds, one derivative with electron-withdrawing groups showed the most potential. semanticscholar.org Thiazolo[3,2-a]pyrimidine derivatives have also been synthesized and screened for their anthelmintic properties, with compounds bearing electron-withdrawing groups at the arylidene part showing high potency. jocpr.com
**Table 2: Anthelmintic Activity of Select Pyrimidine Derivatives against *Pheretima posthuma***
| Compound Class | Test Concentration | Notable Observation |
|---|---|---|
| 4,6-Disubstituted Pyrimidine-2-ones | Not specified | Compounds with chloro and nitro substitutions showed high activity. |
| Pyrimidine-Carboxamide-Sulphonamides | 100 mg/mL | Several compounds showed mean paralyzing times of 14-19 min. shd-pub.org.rs |
| Pyrimidine Derivatives from Chalcones | Not specified | Compound with electron-withdrawing group was most potent. semanticscholar.org |
| Thiazolo[3,2-a]pyrimidines | Not specified | Compounds with electron-withdrawing groups showed high potency. jocpr.com |
Studies on Cholinesterase Enzyme Inhibition
Derivatives of pyrimidine have been investigated as potential inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. A study on a new series of pyrimidine and pyridine diamines, designed as dual binding site inhibitors of cholinesterases, revealed several potent compounds. nih.gov
These compounds were found to be mixed or uncompetitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with activities in the nanomolar to micromolar range. nih.gov For instance, one of the pyrimidine derivatives was identified as the most active on Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 µM, while a pyridine derivative was most potent against equine BChE (eqBChE) with a Ki of 0.099 µM. nih.gov Molecular docking studies supported the interaction of these compounds with the enzymatic active site. nih.gov
Table 3: Cholinesterase Inhibitory Activity of a Pyrimidine Diamine Derivative
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| Electrophorus electricus Acetylcholinesterase (EeAChE) | 0.312 µM |
Elastase Enzyme Inhibition Research
The pyrimidine scaffold has also been incorporated into compounds designed to inhibit elastase, a serine protease implicated in various inflammatory diseases. A review of neutrophil elastase (NE) inhibitors highlighted pyrimidinone and pyrimidinedione derivatives as potent inhibitors. researchgate.net
The IC50 values for various pyrimidine-based structures demonstrate their potential as NE inhibitors:
Dihydropyrimidinone: 0.3 nM
Pyrimidinone: 0.61 nM
Tetra hydro pyrrolo pyrimidinediones: 0.20 nM researchgate.net
These values indicate that the pyrimidine core can be a key component in the design of highly effective elastase inhibitors. researchgate.net
Table 4: IC50 Values of Pyrimidine-based Neutrophil Elastase Inhibitors
| Compound Class | IC50 (nM) |
|---|---|
| Dihydropyrimidinone | 0.3 |
| Pyrimidinone | 0.61 |
| Tetra hydro pyrrolo pyrimidinediones | 0.20 |
General Mechanisms of Enzyme Target Modulation
For instance, in the context of cholinesterase inhibition, pyrimidine-based compounds have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual binding mechanism. nih.gov This can result in mixed or uncompetitive inhibition kinetics.
In the case of elastase inhibition, heterocyclic compounds can act as acylating agents, forming a covalent bond with the serine residue in the enzyme's active site, leading to irreversible inhibition. The reactivity of the heterocyclic ring system is a key determinant of the inhibitory potency.
The general principle behind the enzyme-inhibitory activity of many pyrimidine derivatives involves their ability to mimic the natural substrates or transition states of the target enzymes. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, while the substituents on the ring can engage in hydrophobic, van der Waals, or other electrostatic interactions, thereby stabilizing the enzyme-inhibitor complex and blocking the enzyme's catalytic activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Essential Pharmacophoric Features for Biological Efficacy
Pharmacophore modeling helps identify the key structural features of a molecule that are essential for its biological activity. dovepress.com For the N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide scaffold, the essential pharmacophoric features can be deduced from the common structural elements of active analogs. The core structure consists of three main parts: a pyrimidine (B1678525) ring, a thioether linkage connected to an acetamide (B32628) group, and a terminal phenyl ring.
Studies on related acetamide derivatives suggest that the arrangement of these components is critical. The general pharmacophore model for this class of compounds typically includes:
A hydrogen bond acceptor: The carbonyl group (C=O) of the acetamide linker is a key hydrogen bond acceptor.
A hydrogen bond donor: The amide (N-H) group is an essential hydrogen bond donor.
An aromatic/hydrophobic region: The N-phenyl ring serves as a crucial hydrophobic feature that can engage in van der Waals or pi-pi stacking interactions with the target protein.
A heteroaromatic region: The pyrimidine ring provides additional interaction points, potentially including hydrogen bond acceptors (the nitrogen atoms) and hydrophobic interactions.
The spatial arrangement and relative orientation of these features define the active conformation of the molecule, allowing it to fit precisely into the binding site of its biological target.
Quantitative Analysis of Substituent Effects on Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For derivatives of the N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide scaffold, the nature and position of substituents on the phenyl and pyrimidine rings significantly impact potency and selectivity.
Substituent Effects on the N-phenyl Ring: Research on analogous bis-pyrimidine acetamides has shown that the electronic properties of substituents on the phenyl ring play a vital role. The introduction of electron-withdrawing groups (such as -NO2, -Cl) on the phenyl ring generally enhances antimicrobial and anticancer activities. nih.gov This suggests that a more electron-deficient phenyl ring may lead to stronger interactions with the target. Conversely, electron-donating groups can modulate activity differently, indicating a sensitive dependence on the electronic and steric profile of this region.
For example, in a series of related acetamide-sulfonamide compounds, it was found that acetamides linked to phenyl-alkyl groups showed better urease inhibition activity than those with fluoro-substituted biphenyl groups, highlighting the importance of the substituent's nature on the acetamide side. mdpi.com
Substituent Effects on the Pyrimidine Ring: The pyrimidine ring is another key area for modification. Studies on related compounds, such as 2,4-diaminopyrimidine derivatives, have demonstrated significant biological activities, including antiviral and antibacterial effects. nih.gov The presence of amino groups, as seen in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(aryl)acetamide analogs, can introduce additional hydrogen bonding opportunities and significantly influence the molecule's interaction with its target. nih.govnih.gov
The following table summarizes the observed effects of different substituents on the activity of related acetamide structures.
| Compound Scaffold | Substituent Group | Position | Observed Effect on Activity | Reference |
| Bis-pyrimidine acetamide | Electron-withdrawing (e.g., -NO2) | Phenyl ring | Enhanced antimicrobial/anticancer activity | nih.gov |
| Acetamide-sulfonamide | Phenyl-alkyl | Acetamide side | Better urease inhibition vs. fluoro-biphenyl | mdpi.com |
| Diaminopyrimidine acetamide | Amino (-NH2) | Pyrimidine ring | Potential for enhanced target interaction | nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. Identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal in drug design.
Crystal structure analysis of compounds closely related to N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide provides significant insights into their preferred conformations. In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a close analog lacking the pyrimidine ring, the molecule exhibits a specific orientation where the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov This suggests a relatively rigid core structure around the acetamide linker.
These findings suggest that while the acetamide linker provides some flexibility, the molecule tends to adopt specific, extended, or twisted conformations that are likely crucial for fitting into the target's binding pocket. The bioactive conformation is stabilized by a network of intermolecular interactions, including hydrogen bonds formed by the acetamide N-H and C=O groups. nih.govresearchgate.net
Role of Stereochemistry in Activity and Target Recognition
Stereochemistry refers to the 3D arrangement of atoms and molecules and its effect on their chemical properties. While the parent compound N-phenyl-2-pyrimidin-2-ylsulfanylacetamide is achiral, the introduction of substituents can create chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers).
In many classes of bioactive compounds, stereoisomers exhibit different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For instance, in a study of acetamide–sulfonamide scaffolds, the introduction of a methyl group on the propionamide linker created a chiral center. mdpi.com Although the specific activity of individual enantiomers was not reported in the available literature, it is a common principle in medicinal chemistry that one enantiomer is often significantly more potent than the other.
For the this compound series, if chiral centers are introduced (e.g., by adding a substituent to the methylene bridge of the acetamide group), it would be essential to separate and test the individual stereoisomers. Such studies would clarify the stereochemical requirements for optimal target recognition and activity, providing a more detailed understanding of the SAR and guiding the design of more potent and selective analogs. Currently, there is limited specific information in the cited literature regarding the differential activity of stereoisomers for this particular class of compounds, indicating an area for future research.
Computational Chemistry and in Silico Drug Design Methodologies
Advanced Molecular Docking Simulations
Molecular docking is a cornerstone of in silico drug design, enabling the prediction of the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This technique is instrumental in understanding the structural basis of molecular recognition and in predicting the affinity of a ligand for a binding site.
Precise Protein-Ligand Interaction Profiling
For compounds structurally related to N-phenyl-2-pyrimidin-2-ylsulfanylacetamide, molecular docking studies have been pivotal in elucidating their interaction profiles with various protein targets. These simulations can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the protein-ligand complex. For instance, in studies of similar pyrimidine (B1678525) derivatives, the pyrimidine ring has been shown to participate in crucial interactions within the active sites of target proteins. The specific nature and geometry of these interactions are meticulously cataloged to build a comprehensive understanding of the binding mode.
Computational Prediction of Binding Affinities and Scoring Algorithms
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a binding energy score. Various scoring functions and algorithms are employed to estimate this affinity, with lower scores generally indicating a more favorable binding interaction. For pyrimidine-containing compounds, docking studies have utilized scoring functions to rank potential drug candidates based on their predicted binding energies. These computational predictions, while not absolute, provide a valuable metric for prioritizing compounds for synthesis and biological evaluation. The choice of scoring algorithm can influence the outcome, and often a consensus approach using multiple algorithms is employed to enhance the reliability of the predictions.
Identification of Critical Active Site Residues and Ligand Binding Modes
Through detailed analysis of docked poses, researchers can identify the specific amino acid residues within the protein's active site that are critical for ligand binding. For molecules with a similar scaffold to this compound, docking simulations have highlighted key residues that form essential hydrogen bonds or hydrophobic contacts. Understanding these critical interactions provides a roadmap for optimizing the ligand's structure to enhance its potency and selectivity. The predicted binding mode offers a three-dimensional representation of how the ligand fits into the active site, guiding structure-activity relationship (SAR) studies.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and properties of molecules. These methods can elucidate aspects of molecular behavior that are not accessible through classical molecular mechanics-based approaches like docking.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO)
The electronic properties of a molecule are fundamental to its reactivity and interactions. Quantum chemical methods are used to calculate various electronic descriptors, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For related pyrimidine derivatives, a smaller HOMO-LUMO gap has been associated with higher chemical reactivity. nih.gov This analysis helps in understanding the potential for charge transfer interactions between the ligand and its biological target. nih.gov
Table 1: Illustrative Quantum Chemical Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating capability. |
| LUMO Energy | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. researchgate.net |
| Ionization Potential | Energy required to remove an electron. |
| Electron Affinity | Energy released when an electron is added. |
| Electronegativity | Tendency to attract electrons. |
Energetic Profiles and Conformational Dynamics
Molecules are not static entities; they exist as an ensemble of different conformations. Quantum chemical calculations can be used to determine the relative energies of these conformations, providing an energetic profile of the molecule. This analysis helps to identify the most stable (lowest energy) conformation, which is often the one that is biologically active. By understanding the conformational dynamics, researchers can gain insights into the flexibility of the molecule and how it might adapt its shape to fit into a protein's binding site. For structurally analogous compounds, these calculations have been instrumental in understanding their preferred geometries and the energy barriers between different conformational states.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Homology Modeling and De Novo Target Identification
In the absence of an experimentally determined 3D structure of a target protein for this compound, homology modeling serves as a crucial first step. This computational method constructs a theoretical 3D model of a target protein using its amino acid sequence and an experimentally determined structure of a homologous protein as a template. For a compound like this compound, which contains a pyrimidine ring, potential targets could include kinases, which are often implicated in cancer and inflammatory diseases. benthamdirect.com The pyrimidine scaffold is a common feature in molecules designed to inhibit such proteins. benthamdirect.comeurekaselect.com
The process of homology modeling involves sequence alignment, model building, and model refinement. The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template protein. Once a reliable 3D model of the target protein is generated, de novo target identification can be performed. This involves computational methods that predict the binding of this compound to the modeled protein structure, thereby identifying potential biological targets for the compound. Molecular docking simulations are a key component of this process, predicting the preferred orientation of the compound when bound to the target protein to form a stable complex. nano-ntp.comresearchgate.net
Virtual High-Throughput Screening for Lead Compound Discovery
Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of small molecules against a specific protein target to identify potential drug candidates. researchgate.netnih.gov This method is particularly useful in the early stages of drug discovery for identifying "hit" compounds that can be further optimized. ufl.edu In the context of this compound, vHTS can be employed to screen for derivatives or analogs with improved binding affinity and selectivity for a predetermined target.
The screening process typically involves the use of scoring functions to estimate the binding affinity of each compound in the library to the target protein. researchgate.net Compounds with the highest scores are then selected for further investigation. Structure-based virtual screening relies on the 3D structure of the target protein, which can be obtained through experimental methods or homology modeling, to dock and score the compounds. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to identify other molecules with similar properties. nih.gov For this compound, a combination of both approaches could be utilized to identify a diverse set of potential lead compounds.
Below is an illustrative data table showcasing the type of results that might be generated from a virtual screening campaign for derivatives of a pyrimidine-based compound against a hypothetical protein kinase target.
| Compound ID | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| Lead-001 | 350.45 | -9.8 | 0 |
| Lead-002 | 375.50 | -9.5 | 0 |
| Lead-003 | 390.42 | -9.2 | 0 |
| Lead-004 | 410.55 | -8.9 | 1 |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model defines the types and spatial relationships of key molecular features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for biological activity. nih.gov
For this compound, a pharmacophore model can be developed based on its structure and its predicted binding mode within a target protein. This model can then be used as a 3D query to search for other compounds in a database that possess the same essential features, a process known as pharmacophore-based virtual screening. researchgate.net This approach is highly effective for scaffold hopping, which involves finding new chemical scaffolds that fit the pharmacophore model and may have improved pharmacological properties. dovepress.com
Furthermore, pharmacophore models can be used to guide the optimization of lead compounds. By understanding the key interactions between this compound and its target, medicinal chemists can design modifications to the molecule that enhance these interactions, leading to improved potency and selectivity. researchgate.net The development of a quantitative structure-activity relationship (QSAR) model can also be integrated with pharmacophore modeling to predict the activity of newly designed compounds. benthamdirect.com
An example of a pharmacophore model for a kinase inhibitor might include the features presented in the table below.
| Pharmacophore Feature | Number of Features | Spatial Constraints (Å) |
| Hydrogen Bond Acceptor | 2 | 2.5 - 3.5 |
| Hydrogen Bond Donor | 1 | 2.8 - 3.8 |
| Aromatic Ring | 2 | 4.5 - 5.5 |
| Hydrophobic Center | 1 | 3.0 - 4.0 |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation Analogs with Optimized Profiles
The rational design of next-generation analogs of N-phenyl-2-pyrimidin-2-ylsulfanylacetamide will be a cornerstone of future research. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to synthesize novel compounds with enhanced efficacy, selectivity, and pharmacokinetic properties. nih.gov
Key strategies in this endeavor will include:
Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Scaffold Hopping: Exploring different core structures while maintaining the key pharmacophoric features to discover novel intellectual property and improved drug-like properties.
Conformational Restriction: Introducing cyclic constraints or rigid linkers to lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.
The synthesis of these new analogs will likely involve multi-step synthetic routes, drawing from the extensive literature on pyrimidine (B1678525) chemistry. nih.govresearchgate.net Researchers will focus on developing efficient and scalable synthetic methodologies to produce a diverse library of compounds for biological screening. wjarr.com
In-depth Mechanistic Dissection of Biological Action at the Molecular Level
A thorough understanding of how this compound exerts its biological effects at the molecular level is paramount for its clinical translation. Future research will need to pinpoint its specific molecular targets and elucidate the downstream signaling pathways it modulates.
Advanced techniques that will be instrumental in these mechanistic studies include:
Target Identification and Validation: Employing methods such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) to identify the primary protein targets.
Biochemical and Biophysical Assays: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of the compound with its target(s).
Structural Biology: Determining the co-crystal structure of the compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy to reveal the precise binding mode and guide further optimization.
These studies will provide invaluable insights into the compound's mechanism of action, enabling a more targeted and effective therapeutic strategy.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The synergy between artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. scrivenerpublishing.comspringernature.com For this compound, AI and machine learning (ML) will play a pivotal role in accelerating the design and optimization of next-generation analogs. nih.govigi-global.com
Key applications of AI and ML in this context will include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. nih.gov
De Novo Drug Design: Utilizing generative models to design novel molecules with desired properties from scratch. nih.gov
Virtual Screening: Employing machine learning algorithms to rapidly screen large virtual libraries of compounds to identify potential hits with high binding affinity for the target. nih.gov
The integration of AI will significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more efficient exploration of chemical space. bipc.com
Exploration of Polypharmacology and Multi-Target Directed Ligand Strategies
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. nih.govwikipedia.orgnih.gov This approach can be particularly beneficial for complex multifactorial diseases. wikipedia.org
Future research on this compound should explore its potential as a multi-target directed ligand (MTDL). nih.gov This will involve:
Target Deconvolution: Identifying all the potential biological targets of the compound to understand its polypharmacological profile.
Rational Design of MTDLs: Intentionally designing analogs that can potently and selectively interact with a desired set of multiple targets to achieve synergistic therapeutic effects. mdpi.com
This strategy could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. nih.gov
Opportunities for Interdisciplinary Collaborative Research and Preclinical Advancement
The successful translation of this compound from a laboratory curiosity to a clinical candidate will necessitate a collaborative effort from a multidisciplinary team of scientists. azolifesciences.comparabolicdrugs.com
This collaborative ecosystem will include:
Medicinal Chemists: For the design and synthesis of novel analogs.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action. azolifesciences.com
Computational Scientists: To apply AI and ML tools for compound design and data analysis. parabolicdrugs.com
Toxicologists and DMPK Specialists: To assess the safety and pharmacokinetic properties of the lead compounds.
Establishing strong collaborations between academic research institutions and pharmaceutical companies will be crucial for navigating the complex and costly process of preclinical and clinical development. azolifesciences.comoup.com This will involve a milestone-based approach with clear, quantitative criteria to ensure the efficient use of resources and to "fail fast" when necessary. youtube.com
Q & A
Q. What are the recommended synthetic routes for N-phenyl-2-pyrimidin-2-ylsulfanylacetamide, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between 2-mercaptopyrimidine derivatives and chloroacetamide intermediates. For example, 2-thio-4,6-dimethylpyrimidine reacts with 2-chloro-N-phenylacetamide in refluxing ethanol (40 mL) under basic conditions (e.g., K₂CO₃) to form the target compound . Key optimization factors include:
- Temperature : Reflux (~78°C) ensures sufficient activation energy for substitution.
- Solvent : Ethanol balances solubility and reactivity.
- Reagent stoichiometry : A 1:1 molar ratio of thiol to chloroacetamide minimizes side reactions.
- Reaction time : Extended reflux (6–8 hours) improves yield, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies substituent environments. For example:
- The pyrimidine ring protons resonate at δ 8.5–8.7 ppm (aromatic region).
- The acetamide methylene (CH₂S) appears as a singlet near δ 4.2 ppm .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 286.4) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- X-ray crystallography (advanced): Resolves bond lengths/angles (e.g., C-S bond ~1.78 Å) for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Contradictions often arise from structural variations, assay conditions, or purity. Methodological strategies include:
- Structural standardization : Ensure consistent substituent positions (e.g., para-methyl vs. ortho-ethoxy groups significantly alter activity) .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Assay harmonization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines).
- SAR studies : Systematically modify substituents (e.g., replacing phenyl with naphthyl) to isolate activity drivers .
Q. What crystallographic strategies determine the compound’s structure, and how do they inform mechanism of action?
- Single-crystal growth : Slow evaporation of chloroform-acetone (1:5 v/v) yields diffraction-quality crystals .
- X-ray diffraction : Resolves intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyrimidine N atoms, distance ~2.89 Å), suggesting dimerization or target binding motifs .
- Electron density maps : Identify hydrophobic pockets (e.g., methyl/phenyl groups) for docking studies with enzymes like kinases .
Q. How can computational modeling predict biological targets for this compound?
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to kinase ATP pockets. The pyrimidine ring aligns with hinge regions, while the phenyl group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns indicates stable binding) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, OMe) with activity trends (e.g., logP vs. cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
